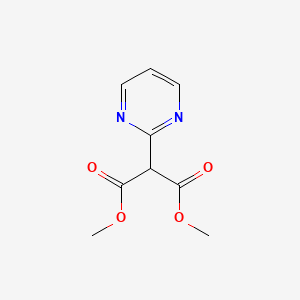

Dimethyl 2-(2-pyrimidyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-pyrimidin-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEKYGUUQKFFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463002 | |

| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93271-75-1 | |

| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-(2-pyrimidyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2-(2-pyrimidyl)malonate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, published experimental protocol for this compound, this document outlines a plausible and robust synthetic route based on established chemical principles, alongside predicted characterization data.

Introduction

This compound is a substituted malonic ester derivative incorporating a pyrimidine ring. The pyrimidine moiety is a cornerstone in the structure of numerous biologically active compounds, including approved drugs and investigational new drug candidates. The malonate functional group provides a versatile handle for further chemical modifications, such as decarboxylation, alkylation, and cyclization reactions, making this compound a key intermediate in the synthesis of more complex heterocyclic systems.

Synthesis Pathway

The most logical and widely employed method for the synthesis of α-heteroaryl malonic esters is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the heteroaromatic ring by the enolate of a malonic ester. In the case of this compound, the proposed synthesis involves the reaction of a 2-halopyrimidine with dimethyl malonate in the presence of a strong base.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

-

Dimethyl malonate

-

2-Chloropyrimidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The flask is flushed with nitrogen, and anhydrous THF is added via syringe.

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (1.1 eq) is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Characterization Data (Predicted)

Table 1: Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not determined; expected to be high, likely requiring vacuum distillation. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (d, J = 4.8 Hz, 2H, H-4, H-6 of pyrimidine), 7.20 (t, J = 4.8 Hz, 1H, H-5 of pyrimidine), 5.10 (s, 1H, CH), 3.80 (s, 6H, 2 x OCH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0 (C=O), 158.0 (C-2 of pyrimidine), 157.5 (C-4, C-6 of pyrimidine), 120.0 (C-5 of pyrimidine), 55.0 (CH), 53.0 (OCH₃) ppm. |

| IR (neat) | ν 3050 (Ar C-H), 2950 (C-H), 1740 (C=O, ester), 1580, 1560 (C=N, C=C, pyrimidine ring), 1250 (C-O) cm⁻¹. |

| Mass Spectrometry (ESI+) | m/z 211.0662 [M+H]⁺, 233.0481 [M+Na]⁺. |

Characterization Workflow

The successful synthesis of this compound should be confirmed through a standard characterization workflow to ensure purity and structural integrity.

Caption: General workflow for the characterization of the target compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. The predicted characterization data serves as a useful reference for researchers working on the synthesis and application of this and related compounds in the pursuit of novel therapeutic agents. Further experimental validation is encouraged to establish a definitive and optimized procedure.

An In-depth Technical Guide to Dimethyl 2-(2-Pyrimidyl)malonate (CAS 93271-75-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on Dimethyl 2-(2-Pyrimidyl)malonate. Significant gaps exist in the scientific literature regarding its detailed experimental protocols, comprehensive physicochemical properties, and biological activity. This guide will present the known information and clearly delineate areas where data is absent, suggesting avenues for future research.

Introduction

This compound, identified by the CAS number 93271-75-1, is a chemical compound belonging to the pyrimidine and malonic ester families.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Malonic esters are versatile synthons in organic chemistry, widely used for the synthesis of a variety of carbocyclic and heterocyclic compounds. This guide provides a summary of the known structural and physical properties of this compound and explores the potential biological activities based on related compounds.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 93271-75-1 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| IUPAC Name | dimethyl 2-(pyrimidin-2-yl)propanedioate | |

| Canonical SMILES | COC(=O)C(C(=O)OC)C1=NC=CC=N1 | [5] |

| Physical Form | Liquid | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Structural Visualization

The 2D chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Synthesis

Caption: Proposed Synthetic Workflow for this compound.

Proposed Experimental Protocol (Hypothetical):

-

Enolate Formation: To a solution of sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), an equimolar amount of dimethyl malonate would be added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture would be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of dimethyl malonate.

-

Nucleophilic Substitution: 2-Chloropyrimidine, dissolved in the same anhydrous solvent, would then be added to the reaction mixture. The reaction would likely be heated to facilitate the nucleophilic aromatic substitution reaction.

-

Workup and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction would be quenched with a saturated aqueous solution of ammonium chloride. The product would be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Note: This is a hypothetical protocol and would require experimental optimization and validation.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound has been found in the public domain. However, data for the parent compound, dimethyl malonate, is available and can serve as a reference.[7][8][9][10][11]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the methine proton (singlet or triplet, depending on coupling), and the protons of the pyrimidine ring (doublets and triplets in the aromatic region, ~7.0-9.0 ppm).

-

¹³C NMR: Resonances for the carbonyl carbons of the ester groups (~165-170 ppm), the methine carbon, the methyl carbons of the ester groups (~52 ppm), and the carbons of the pyrimidine ring.

-

FT-IR: Characteristic absorption bands for C=O stretching of the ester groups (~1730-1750 cm⁻¹), C-O stretching, and vibrations associated with the aromatic pyrimidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ) and fragmentation patterns characteristic of the loss of methoxycarbonyl and pyrimidyl groups.

Biological Activity and Signaling Pathways

There is currently no published research detailing the specific biological activity, mechanism of action, or associated signaling pathways of this compound. However, based on the activities of related pyrimidine and malonate-containing compounds, several potential areas of biological investigation can be proposed.

Potential as an Anticancer Agent

Numerous pyrimidine derivatives have been investigated and developed as anticancer agents.[4][12][13][14] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as:

-

Kinase Inhibition: Pyrimidine-based molecules can act as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][15] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell cycle progression and proliferation.

Caption: Potential Inhibition of the EGFR Signaling Pathway.

Potential as an Anti-inflammatory Agent

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[15]

Conclusion and Future Directions

This compound (CAS 93271-75-1) is a compound with a well-defined chemical structure but a significant lack of characterization in the scientific literature. While its synthesis can be reasonably proposed, detailed experimental validation is required. The most critical knowledge gap is the absence of any biological activity data.

Future research should focus on:

-

Validated Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by comprehensive spectroscopic analysis (NMR, FT-IR, MS) and determination of key physicochemical properties.

-

Biological Screening: A broad-based biological screening to identify potential therapeutic areas. Assays for anticancer, anti-inflammatory, and antimicrobial activity would be a logical starting point given the known activities of related pyrimidine derivatives.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for any potential drug development efforts.

This technical guide serves as a starting point for researchers interested in this compound, highlighting both what is known and the significant opportunities that exist for new discoveries in the study of this compound.

References

- 1. This compound | 93271-75-1 [chemicalbook.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. Dimethyl malonate(108-59-8) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dimethyl 2-(2-pyrimidyl)malonate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Dimethyl 2-(2-pyrimidyl)malonate, a molecule of interest for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a chemical compound with the empirical formula C9H10N2O4.[1] Its molecular structure incorporates a pyrimidine ring attached to a dimethyl malonate backbone.

| Property | Value | Source |

| Molecular Formula | C9H10N2O4 | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][3] |

| IUPAC Name | dimethyl 2-(pyrimidin-2-yl)malonate | |

| CAS Number | 93271-75-1 | [1][2][3] |

Synthesis and Experimental Protocols

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound, such as dimethyl malonate, with a compound containing an amidine functionality. While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search, a general approach can be inferred from related syntheses. The Biginelli reaction, for instance, is a well-established one-pot synthesis for dihydropyrimidines that utilizes a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[4]

A plausible synthetic route could involve the reaction of 2-chloropyrimidine with dimethyl malonate in the presence of a suitable base to facilitate a nucleophilic substitution.

To illustrate a generalized workflow for a related malonic ester synthesis, a common laboratory procedure is outlined below. This protocol describes the alkylation of dimethyl malonate and serves as a foundational method that can be adapted for more complex syntheses.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the pyrimidine core is a fundamental component of nucleic acids (DNA and RNA) and is present in numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties.[5]

Compounds derived from dimethyl malonate, such as diethyl 2-((arylamino)methylene)malonates, have been identified as having antifungal activity.[6] Furthermore, pyrimidine-linked heterocyclic scaffolds are being investigated for their antitubercular and antimicrobial potential.[7]

Given the biological importance of the pyrimidine scaffold, a logical relationship for investigating the biological activity of a novel pyrimidine derivative like this compound would follow a standard drug discovery and development pipeline.

References

- 1. This compound | 93271-75-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 93271-75-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. op.niscair.res.in [op.niscair.res.in]

Spectroscopic and Synthetic Profile of Dimethyl 2-(2-pyrimidyl)malonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound of interest in synthetic organic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and other functional molecules. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and its functionalization with a malonic ester moiety opens avenues for diverse subsequent chemical transformations. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound. However, a thorough search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) or a detailed, validated experimental protocol for the synthesis of this specific compound.

This guide will, therefore, present predicted spectroscopic data based on the chemical structure and outline a plausible synthetic pathway with a general experimental protocol derived from established chemical principles for analogous reactions.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted spectroscopic characteristics for this compound. These predictions are based on standard chemical shift values, fragmentation patterns, and vibrational frequencies for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~7.3 | Triplet | 1H | H-5 (Pyrimidine ring) |

| ~5.1 | Singlet | 1H | CH (Malonate) |

| ~3.8 | Singlet | 6H | 2 x OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~165 | C-2 (Pyrimidine ring) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~120 | C-5 (Pyrimidine ring) |

| ~58 | CH (Malonate) |

| ~53 | OCH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1580, 1470 | C=N, C=C stretch (pyrimidine ring) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation

| m/z | Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₃]⁺ |

| 151 | [M - COOCH₃]⁺ |

| 133 | [M - CH(COOCH₃)₂]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidyl cation) |

Proposed Synthetic Protocol

The synthesis of this compound can be conceptually approached via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a pyrimidine with a suitable leaving group at the 2-position (e.g., a halogen) with the enolate of dimethyl malonate.

Reaction Scheme:

Detailed Hypothetical Methodology:

-

Materials:

-

2-Chloropyrimidine

-

Dimethyl malonate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add dimethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.

-

Dissolve 2-chloropyrimidine in anhydrous THF and add it dropwise to the enolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

-

Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

Logical Relationship of Spectroscopic Data

The relationship between the chemical structure of this compound and its expected spectroscopic data can be visualized as a logical workflow. The presence of specific functional groups and structural motifs directly corresponds to the signals observed in each spectroscopic technique.

An In-depth Technical Guide to the Reactivity and Mechanism of Dimethyl 2-(2-pyrimidyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-pyrimidyl)malonate is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, reactivity, and potential mechanisms of action. While experimental data for this specific compound is limited in publicly available literature, this document consolidates information on analogous structures and fundamental chemical principles to offer a detailed theoretical and practical framework. We present a plausible synthetic route via copper-catalyzed arylation, explore the expected reactivity at both the malonate and pyrimidine moieties, and discuss its potential applications in the development of novel therapeutic agents.

Introduction

Pyrimidine and malonic ester derivatives are cornerstone scaffolds in the synthesis of a vast array of biologically active compounds, including anti-inflammatory drugs and anti-cancer agents.[1] The fusion of these two pharmacophores in this compound creates a versatile molecule with multiple reactive sites, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its use in research and drug discovery.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 93271-75-1 | [2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Physical Form | Liquid | |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| Purity (typical) | ≥95% | |

| IUPAC Name | dimethyl 2-(pyrimidin-2-yl)propanedioate | [2] |

| InChI Key | UBEKYGUUQKFFTI-UHFFFAOYSA-N |

Note: Some physical properties like boiling and melting points are not consistently reported in available literature.

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a highly plausible route is the copper-catalyzed α-arylation of dimethyl malonate with a 2-halopyrimidine, such as 2-iodopyrimidine or 2-chloropyrimidine. This approach is analogous to well-established methods for the synthesis of other α-aryl malonates.[3][4][5]

Proposed Synthetic Pathway: Copper-Catalyzed Cross-Coupling

The proposed reaction involves the formation of a copper(I) enolate of dimethyl malonate, which then undergoes oxidative addition with a 2-halopyrimidine followed by reductive elimination to yield the desired product.

Figure 1: Proposed copper-catalyzed synthesis of this compound.

Reaction Mechanism

The mechanism for the copper-catalyzed arylation of malonates is believed to proceed through a catalytic cycle involving a copper(I) enolate intermediate.[6]

References

- 1. talentchemicals.com [talentchemicals.com]

- 2. This compound | 93271-75-1 [chemicalbook.com]

- 3. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 4. Room-temperature copper-catalyzed alpha-arylation of malonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethyl 2-(2-pyrimidyl)malonate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-pyrimidyl)malonate is a key chemical intermediate, strategically important in the synthesis of a variety of complex heterocyclic compounds. Its structure, which combines a reactive malonate moiety with a pyrimidine ring, makes it a versatile building block, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support research and development efforts.

Introduction

Pyrimidine-containing compounds are of immense interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of these molecules often relies on the use of versatile intermediates that allow for the introduction of diverse functional groups. This compound (CAS No. 93271-75-1) serves as an exemplary scaffold in this regard. The activated methylene group of the malonate ester is readily functionalized, providing a gateway to a host of subsequent chemical transformations. This document outlines the fundamental chemistry of this intermediate, providing practical guidance for its synthesis and utilization in further synthetic applications.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in Table 1. It is important for researchers to be aware of the safety profile of this compound before handling.

| Property | Value | Reference(s) |

| CAS Number | 93271-75-1 | |

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.19 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥95-98% | |

| Storage Conditions | Sealed in a dry place at room temperature | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine, most commonly 2-chloropyrimidine, and the sodium salt of dimethyl malonate.

Reaction Principle

The synthesis proceeds via a classic malonic ester synthesis pathway. The acidic α-protons of dimethyl malonate are abstracted by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. This potent nucleophile then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group to form the desired C-C bond.

Experimental Protocol

The following is a representative experimental protocol based on general procedures for nucleophilic aromatic substitution with malonate esters.

Materials:

-

Dimethyl malonate

-

2-Chloropyrimidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser with a nitrogen/argon inlet

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Preparation of the Malonate Enolate: A three-necked round-bottom flask, dried and under an inert atmosphere (nitrogen or argon), is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous DMF is added, and the suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 eq) is added dropwise via a dropping funnel, maintaining the temperature below 10 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium enolate.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C. A solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF is added dropwise over 30 minutes. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 50-70 °C for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions of this compound

As a versatile intermediate, this compound can undergo several important transformations, primarily leveraging the reactivity of the malonate group.

Cyclocondensation to Form Pyrimidine-fused Barbiturates

A significant application of 2-substituted malonic esters is their cyclocondensation with urea or thiourea to form barbiturates or thiobarbiturates, respectively.[2][3] These compounds are a well-known class of central nervous system depressants.[4] The reaction with this compound would yield a novel pyrimidine-substituted barbituric acid derivative.

Experimental Protocol (Representative):

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq). Separately, dissolve dry urea (1.1 eq) in hot absolute ethanol and add this to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). The sodium salt of the barbiturate may precipitate.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative. The solid is collected by filtration, washed with cold water, and purified by recrystallization.

Hydrolysis and Decarboxylation

The malonate ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 2-(2-pyrimidyl)acetic acid. This transformation is a classic method for preparing substituted acetic acids.[5]

Experimental Protocol (Representative):

-

Hydrolysis: The this compound is refluxed with an excess of aqueous base (e.g., NaOH or KOH) until the ester is fully hydrolyzed. The reaction is then cooled and acidified with a strong mineral acid to protonate the carboxylate groups, yielding the dicarboxylic acid.

-

Decarboxylation: The crude malonic acid derivative is heated (often neat or in a high-boiling solvent) to a temperature sufficient to induce the elimination of carbon dioxide (typically >150 °C).[5] The progress can be monitored by observing the cessation of CO₂ evolution.

-

Purification: The resulting 2-(2-pyrimidyl)acetic acid can be purified by recrystallization or other suitable methods.

Applications in Drug Development

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active molecules. The pyrimidine ring is a core component of nucleobases and is found in numerous anticancer and antiviral drugs.[3] The ability to introduce a two-carbon chain (via decarboxylation) or to form fused heterocyclic systems (like barbiturates) at the 2-position of the pyrimidine ring makes this intermediate a valuable tool for scaffold hopping and lead optimization in drug discovery programs. The general class of substituted malonates is crucial in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various other pharmaceuticals.[3]

Conclusion

This compound is a highly functionalized and valuable chemical intermediate. The synthetic protocols and reaction pathways outlined in this guide demonstrate its utility in accessing more complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound represents a strategic starting point for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications. The straightforward, yet powerful, chemistry of malonate esters, combined with the biological significance of the pyrimidine core, ensures that this compound will continue to be a relevant building block in organic synthesis.

References

In-Depth Technical Guide: Stability and Storage of Dimethyl 2-(2-pyrimidyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available chemical principles and data for related compounds. As of the latest literature search, specific, quantitative stability studies on Dimethyl 2-(2-pyrimidyl)malonate are not publicly available. Therefore, the degradation pathways and experimental protocols outlined are based on established knowledge of pyrimidine and malonic ester chemistry and should be adapted and validated for specific applications.

Introduction

This compound is a specialized chemical intermediate of interest in synthetic and medicinal chemistry. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in downstream applications, particularly in the context of drug discovery and development where consistency and reliability are paramount. This guide synthesizes the available information on the storage and potential degradation pathways of this compound and provides a framework for its stability assessment.

General Stability and Recommended Storage

Based on supplier safety data sheets, this compound is a liquid at ambient temperature. The primary recommendation for storage is to keep it in a tightly sealed container in a dry, room temperature environment.

Key Storage Recommendations:

-

Temperature: Room temperature.

-

Atmosphere: Sealed in a dry environment to prevent hydrolysis.

-

Container: Tightly sealed container.

Potential Degradation Pathways

While specific degradation studies on this compound are not available, potential degradation pathways can be inferred from the chemical nature of its constituent moieties: the pyrimidine ring and the dimethyl malonate group.

Hydrolysis

The ester functional groups of the malonate are susceptible to hydrolysis, particularly in the presence of acid or base, to yield the corresponding carboxylic acid and methanol. The pyrimidine ring itself is generally stable to hydrolysis, but harsh conditions (e.g., heating in strong alkali) can lead to ring degradation[1]. The hydrolysis of the ester is a more likely initial degradation step under moderate conditions.

Decarboxylation

Malonic acids are known to be thermally unstable and can undergo decarboxylation upon heating. Therefore, if hydrolysis of the dimethyl ester occurs, the resulting 2-(2-pyrimidyl)malonic acid could subsequently decarboxylate to form 2-acetylpyrimidine.

Photodegradation

The pyrimidine ring is known to be susceptible to photolytic decomposition upon exposure to ultraviolet (UV) light. This can lead to the formation of various photoproducts. It is therefore advisable to protect this compound from prolonged exposure to light, especially UV radiation.

The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles.

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data

A thorough search of the scientific literature did not yield specific quantitative stability data for this compound. To obtain such data, a formal stability testing program, including a forced degradation study, would need to be conducted. The table below is a template that can be used to summarize the results of such a study.

| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Observed |

| Hydrolytic | |||||

| 0.1 N HCl (aq) | % Assay | ||||

| % Total Impurities | |||||

| 0.1 N NaOH (aq) | % Assay | ||||

| % Total Impurities | |||||

| Neutral (Water) | % Assay | ||||

| % Total Impurities | |||||

| Oxidative | |||||

| 3% H₂O₂ (aq) | % Assay | ||||

| % Total Impurities | |||||

| Photolytic | |||||

| ICH Option 2 | % Assay | ||||

| (UV/Vis) | % Total Impurities | ||||

| Thermal | |||||

| 60°C | % Assay | ||||

| % Total Impurities |

Experimental Protocols for Stability Assessment

The following is a generalized protocol for a forced degradation study, which is a common approach to assess the intrinsic stability of a drug substance. This protocol should be adapted based on the specific properties of this compound and the analytical techniques available.

Objective

To identify likely degradation products and pathways and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.

-

Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated ovens, and a photostability chamber.

Forced Degradation Conditions

-

Acid Hydrolysis: Dissolve the test substance in a suitable solvent and add 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the test substance in a suitable solvent and add 0.1 N NaOH. Store at a specified temperature (e.g., room temperature or 40°C) for a defined period.

-

Oxidation: Dissolve the test substance in a suitable solvent and add a solution of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid test substance in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C).

-

Photostability: Expose the solid test substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

Sample Analysis

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples as necessary.

-

Dilute all samples to an appropriate concentration.

-

Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak purity analysis (e.g., using a diode array detector or mass spectrometer) should be performed to confirm that the chromatographic peaks of the parent compound and degradants are homogeneous.

The logical workflow for conducting a stability assessment is depicted in the following diagram.

Caption: Logical workflow for a comprehensive stability assessment of a chemical compound.

Conclusion

References

An In-depth Technical Guide to Dimethyl 2-(2-pyrimidyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(2-pyrimidyl)malonate is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of both pyrimidine and malonic acid, it serves as a versatile building block for the synthesis of more complex heterocyclic structures. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. The malonate ester group, on the other hand, provides a reactive site for various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its hypothesized role in relevant biological pathways, tailored for a scientific audience.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | dimethyl 2-(2-pyrimidinyl)malonate |

| Synonyms | Dimethyl 2-(pyrimidin-2-yl)malonate, Propanedioic acid, 2-pyrimidinyl-, dimethyl ester[1] |

| CAS Number | 93271-75-1[1] |

| Molecular Formula | C₉H₁₀N₂O₄[1] |

| MDL Number | MFCD12198886 |

Table 2: Physicochemical and Safety Data

| Property | Value | Reference |

| Molecular Weight | 210.19 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | ≥98% | |

| Storage | Sealed in dry, room temperature | [1] |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Statements | P261, P305+P351+P338 |

Synthesis Protocol

Proposed Synthetic Scheme

The reaction proceeds via the deprotonation of dimethyl malonate by a strong base to form a nucleophilic enolate, which then attacks the electron-deficient pyrimidine ring at the 2-position, displacing a halide. 2-Chloropyrimidine is a suitable starting material for this reaction.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Methodology

Materials:

-

Dimethyl malonate

-

2-Chloropyrimidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the sodium hydride is suspended in anhydrous THF.

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium enolate.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. After the addition, the reaction is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Hypothesized Biological Role and Signaling Pathway

There is currently no direct experimental evidence detailing the specific biological activities of this compound. However, based on the known pharmacology of its parent compound, dimethyl malonate, a plausible mechanism of action can be hypothesized. Dimethyl malonate is a cell-permeable prodrug that is hydrolyzed intracellularly to malonate, a known competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[2][3]

Inhibition of SDH can have significant downstream effects, particularly in the context of inflammation and ischemia-reperfusion injury.[2][3] During periods of cellular stress, such as hypoxia, succinate can accumulate and, upon reoxygenation, is rapidly oxidized by SDH, leading to a surge in reactive oxygen species (ROS) production.[3] This ROS burst can trigger inflammatory signaling cascades. By inhibiting SDH, dimethyl malonate can attenuate this pathological ROS production and the subsequent inflammatory response.[2]

Furthermore, the pyrimidine moiety is a well-established pharmacophore found in numerous drugs, and its presence may modulate the activity of the malonate portion or confer additional biological activities. For instance, some pyrimidine derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of inflammation and metabolism.

The following diagram illustrates a hypothesized signaling pathway for this compound, integrating the known effects of dimethyl malonate with the potential for the pyrimidine moiety to influence inflammatory and metabolic signaling.

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This compound is a compound with considerable potential as a scaffold in the development of novel therapeutics. Its synthesis is achievable through standard organic chemistry methodologies. While its precise biological role remains to be elucidated, its structural components suggest a plausible role in the modulation of cellular metabolism and inflammatory pathways, potentially through the inhibition of succinate dehydrogenase and interaction with other key signaling nodes. Further investigation into the biological activities of this molecule is warranted and could open new avenues for the treatment of inflammatory and metabolic disorders.

References

- 1. This compound | 93271-75-1 [chemicalbook.com]

- 2. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]

Biological activity of pyrimidine derivatives from dimethyl malonate

An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives from Dimethyl Malonate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are of immense interest as they form the structural core of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[2][3] This inherent biological relevance has driven extensive research into synthetic pyrimidine analogues, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]

Dimethyl malonate serves as a versatile and crucial C-C-C precursor for the construction of the pyrimidine ring.[6] A common and efficient method for this synthesis is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like dimethyl malonate), and urea or thiourea.[1] This guide provides a comprehensive overview of the diverse biological activities of pyrimidine derivatives synthesized from dimethyl malonate, with a focus on their anticancer and antimicrobial potential, underlying mechanisms of action, and detailed experimental methodologies.

Synthesis of Pyrimidine Derivatives from Dimethyl Malonate: An Overview

The construction of the pyrimidine core from dimethyl malonate is a cornerstone of heterocyclic synthesis. The most prevalent method involves the condensation of dimethyl malonate with urea, thiourea, or guanidine derivatives.[1][6] For instance, barbituric acid, a well-known CNS depressant, was historically synthesized from diethyl malonate and urea.[2] Microwave-assisted synthesis has emerged as a modern, efficient technique for these reactions, often leading to good yields in shorter reaction times.[1]

A typical workflow for the synthesis and subsequent biological evaluation is outlined below. This process begins with the synthesis of precursor compounds, such as chalcones, followed by their cyclization with urea or a similar reagent to form the pyrimidine ring, and concludes with purification and comprehensive biological screening.

References

Methodological & Application

Application Notes and Protocols for Dimethyl 2-(2-pyrimidyl)malonate in the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of Dimethyl 2-(2-pyrimidyl)malonate as a key building block in the synthesis of pyrimido[1,2-a]pyrimidine derivatives. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

This compound is a versatile reagent in organic synthesis, primarily owing to the reactive nature of the methylene group positioned between two electron-withdrawing ester functionalities and adjacent to a pyrimidine ring. This structural feature makes it an excellent precursor for the construction of more complex heterocyclic scaffolds. The protocol detailed below describes a cyclocondensation reaction of this compound with 2-aminopyrimidine to yield a 4-oxo-4H-pyrimido[1,2-a]pyrimidine derivative, a core structure present in numerous biologically active molecules.

Principle of the Reaction

The synthesis proceeds via a cyclocondensation reaction. The active methylene protons of this compound are readily deprotonated under basic conditions, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the 2-aminopyrimidine, initiating a cascade of reactions involving intramolecular cyclization and subsequent elimination of methanol to afford the final fused pyrimido[1,2-a]pyrimidine product. This transformation is a powerful method for the rapid construction of this privileged heterocyclic system.

Experimental Protocol: Synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate

This protocol outlines the synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate from this compound and 2-aminopyrimidine.

Materials:

-

This compound

-

2-Aminopyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dowtherm A

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium methoxide is prepared by cautiously dissolving sodium metal (1.1 equivalents) in anhydrous methanol.

-

Addition of Reactants: To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) and 2-aminopyrimidine (1.0 equivalent).

-

Initial Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2 hours with continuous stirring.

-

Solvent Exchange: After the initial reflux period, the methanol is distilled off. Dowtherm A is then added to the reaction mixture.

-

High-Temperature Reflux: The reaction mixture in Dowtherm A is heated to reflux and maintained at this temperature for an additional 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration.

-

Wash the solid with a suitable solvent (e.g., diethyl ether) to remove residual Dowtherm A.

-

-

Purification:

-

The crude product is dissolved in hot glacial acetic acid.

-

The solution is filtered while hot to remove any insoluble impurities.

-

The filtrate is allowed to cool, inducing crystallization of the pure product.

-

The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

Quantitative Data:

The following table summarizes the typical quantitative data for the synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate.

| Parameter | Value |

| Reactant Ratios (molar) | |

| This compound | 1.0 |

| 2-Aminopyrimidine | 1.0 |

| Sodium Methoxide | 1.1 |

| Reaction Conditions | |

| Initial Reflux Temperature | ~65 °C (MeOH) |

| Initial Reflux Time | 2 hours |

| Final Reflux Temperature | ~258 °C (Dowtherm A) |

| Final Reflux Time | 2 hours |

| Product Characterization | |

| Yield | 70-80% |

| Appearance | Crystalline solid |

| Melting Point | 210-212 °C |

Diagrams

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate.

Logical Relationship of Reaction:

Caption: Logical flow of the cyclocondensation reaction.

Applications of Dimethyl Malonate in the Synthesis of Medicinally Relevant Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document details the application of dimethyl malonate as a key building block in the synthesis of various pyrimidine derivatives with significant potential in medicinal chemistry. While direct applications of Dimethyl 2-(2-pyrimidyl)malonate as a starting material are not extensively documented in publicly available literature, the synthesis of the core pyrimidine structure from dimethyl malonate is a well-established and versatile strategy for accessing a wide range of biologically active molecules. This application note will focus on the synthesis of pyrimidine derivatives from dimethyl malonate and their subsequent applications as anticancer, antimicrobial, and kinase-inhibiting agents.

Introduction to Pyrimidine Derivatives in Medicinal Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically important molecules, including nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry research, leading to the development of numerous drugs with diverse therapeutic applications. Pyrimidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

Dimethyl malonate serves as a versatile and readily available C3 synthon for the construction of the pyrimidine ring, most notably through the Biginelli reaction and other related cyclocondensation reactions.[1] Its activated methylene group and two ester functionalities allow for facile reactions with amidines, ureas, and other dinucleophiles to form the core pyrimidine structure.

Applications in Anticancer Drug Discovery

Pyrimidine derivatives are a prominent class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and dihydrofolate reductase.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| 2-Aminopyrimidine Derivatives | EGFRdel19/T790M/C797S | KC-0116 | A5: Not specified, significant anti-proliferative activity | [3] |

| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives | Aurora A | Not specified | >0.1 | [2] |

| N-benzyl aminopyrimidine derivatives | Not specified | HT-29 | 2a: 5-8 | [4] |

| N-benzyl aminopyrimidine derivatives | Not specified | CAL27 | 2a: 5-8 | [4] |

| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase | A549 | 2d: Strong cytotoxicity at 50 µM | [5] |

Experimental Protocol: Synthesis of a Generic 2-Aminopyrimidine Kinase Inhibitor Scaffold

This protocol is a generalized representation based on common synthetic strategies for pyrimidine-based kinase inhibitors.

-

Step 1: Condensation. To a solution of an appropriate guanidine derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add dimethyl malonate (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq).

-

Step 2: Cyclization. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up. After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the 2-aminopyrimidine-4,6-dione intermediate.

-

Step 4: Chlorination. The intermediate from Step 3 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4,6-dichloropyrimidine derivative.

-

Step 5: Nucleophilic Substitution. The dichloro derivative is then subjected to sequential nucleophilic aromatic substitution reactions with desired amines to introduce diversity and modulate kinase selectivity.

Synthetic workflow for pyrimidine-based kinase inhibitors.

Applications in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise as antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound Class | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Dihydropyrimidinones | S. aureus | 4d, 4f, 4g: Moderate activity | - | [6] |

| Dihydropyrimidinones | B. subtilis | 4d, 4f, 4g: Moderate activity | - | [6] |

| Dihydropyrimidinones | E. coli | 4d, 4h: Broad spectrum activity | - | [6] |

| Dihydropyrimidinones | P. aeruginosa | 4d, 4h: Broad spectrum activity | - | [6] |

| Dihydropyrimidinones | C. albicans | 4d: Good activity | - | [6] |

| Dihydropyrimidinones | A. flavus | 4d: Good activity | - | [6] |

Experimental Protocol: Microwave-Assisted Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol is adapted from methodologies for the synthesis of antimicrobial dihydropyrimidinone derivatives.[1]

-

Step 1: Mixture Preparation. In a microwave-safe vessel, combine an aromatic aldehyde (1.0 mmol), dimethyl malonate (1.0 mmol), and urea or thiourea (1.5 mmol).

-

Step 2: Microwave Irradiation. Add a catalytic amount of a suitable acid (e.g., HCl) or base (e.g., piperidine). Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 5-15 minutes).

-

Step 3: Isolation and Purification. After cooling, add cold water or ethanol to the reaction mixture. The resulting solid precipitate is collected by filtration, washed with a suitable solvent, and purified by recrystallization to afford the desired dihydropyrimidinone derivative.

Experimental workflow for the Biginelli reaction.

Signaling Pathways

While a specific signaling pathway for this compound is not defined, the derivatives synthesized from dimethyl malonate often target well-known cancer-related signaling pathways. For instance, pyrimidine-based kinase inhibitors frequently target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling cascades crucial for cancer cell growth and survival.

Inhibition of a generic RTK signaling pathway.

Conclusion

Dimethyl malonate is an indispensable reagent in medicinal chemistry for the synthesis of a diverse range of pyrimidine derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, often by targeting critical enzymes and signaling pathways. The synthetic accessibility and versatility of dimethyl malonate-derived pyrimidines ensure their continued importance in the development of new therapeutic agents. Further exploration into the direct functionalization and application of pre-formed pyrimidyl malonates could open new avenues for rapid library synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethyl 2-(2-pyrimidyl)malonate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of malonate esters, particularly focusing on the synthesis of fused heterocyclic systems. While direct literature on the extensive use of dimethyl 2-(2-pyrimidyl)malonate as a starting material for complex heterocyclic synthesis is limited, its chemical reactivity is analogous to other well-documented malonate esters in cyclocondensation reactions. This document will focus on a highly relevant and efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones, a class of fused nitrogen heterocycles with significant pharmacological interest, using the reaction of 2-aminopyrimidine analogues with diethyl malonate. This reaction serves as an excellent model for the potential applications of this compound in constructing diverse heterocyclic scaffolds.

Introduction to Malonates in Heterocyclic Synthesis

Malonate esters are highly versatile C3 synthons in organic synthesis, primarily due to the reactivity of the central methylene group, which is activated by the two adjacent carbonyl functionalities. This allows for a wide range of chemical transformations, including alkylations, acylations, and, most notably for the construction of heterocyclic rings, cyclocondensation reactions with various dinucleophiles. The reaction of a malonate ester with a compound containing two nucleophilic centers, such as an amidine or a 2-aminoheterocycle, provides a direct route to six-membered heterocyclic rings.

Synthesis of Pyrido[1,2-a]pyrimidin-4-ones: A Case Study

A prominent example of the synthetic utility of malonates in forming fused heterocyclic systems is the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones from the condensation of 2-aminopyridines with diethyl malonate.[1][2][3] This reaction provides a robust and environmentally friendly approach to a scaffold present in several biologically active molecules.

Reaction Scheme

The overall reaction involves the condensation of a 2-aminopyridine derivative with diethyl malonate under neat (solvent-free) conditions at elevated temperatures. This process leads to the formation of the fused pyrido[1,2-a]pyrimidin-4-one ring system through a sequence of nucleophilic attack, cyclization, and elimination of ethanol.

Caption: General reaction scheme for the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocols

The following protocol is adapted from a reported "neat" synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, which offers an efficient and environmentally friendly method.[1][2]

Protocol 1: Neat Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Materials:

-

2-Aminopyridine (1.0 eq)

-

Diethyl malonate (5.0 eq)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or oil bath

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask, add 2-aminopyridine and diethyl malonate.

-

Heat the reaction mixture to 150-160 °C with stirring. The diethyl malonate will serve as both the reactant and the solvent.

-

Maintain the reaction at this temperature for the specified time (typically 2-18 hours), monitoring the progress by TLC if desired.

-

Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove excess diethyl malonate.

-

Recrystallize the solid from hot ethanol to afford the pure 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Dry the purified product under vacuum.

Quantitative Data

The yields of various substituted 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones synthesized using the neat protocol are summarized in the table below.[1]

| 2-Aminopyridine Derivative | Product | Yield (%) |

| 2-Aminopyridine | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |

| 2-Amino-6-chloropyridine | 6-Chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 39 |

| 2-Amino-4-bromopyridine | 8-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 33 |

| 2-Amino-3-fluoropyridine | 9-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 53 |

Logical Workflow of the Synthesis and Purification

The following diagram illustrates the key steps involved in the synthesis and purification of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Caption: Experimental workflow for the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Potential Applications in Drug Discovery

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthetic accessibility of this core structure via the described malonate condensation reaction makes it an attractive starting point for the development of novel therapeutic agents. The hydroxy group at the 2-position and the various positions on the pyridine ring provide handles for further functionalization to explore structure-activity relationships.

Conclusion

This compound, and its analogues, are valuable precursors for the synthesis of fused heterocyclic compounds. The reaction of 2-aminoheterocycles with malonate esters, as exemplified by the efficient, solvent-free synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones, provides a powerful and green methodology for accessing medicinally relevant scaffolds. Researchers and drug development professionals can leverage this reactivity to construct diverse libraries of heterocyclic compounds for biological screening and lead optimization.

References

Application Notes and Protocols: Cyclocondensation Reactions of Dimethyl 2-(2-pyrimidyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(2-pyrimidyl)malonate is a versatile reagent in organic synthesis, valued for its potential in constructing complex heterocyclic scaffolds. The presence of the pyrimidyl group, a common motif in pharmacologically active molecules, makes this malonate derivative a key building block for novel drug candidates. Cyclocondensation reactions involving this substrate are of particular interest as they provide a direct route to fused pyrimidine systems and other nitrogen-rich heterocycles. These structures are integral to the development of therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2]

This document provides detailed application notes and exemplary protocols for the use of this compound in cyclocondensation reactions. While specific literature on this exact substrate is limited, the protocols are based on well-established methodologies for analogous 2-substituted malonates, offering a robust starting point for experimental design and optimization.[3]

Core Application: Synthesis of Fused Pyrimidine Systems

The primary application of this compound in cyclocondensation is its reaction with binucleophilic reagents such as guanidines, amidines, ureas, and their derivatives.[4][5] This reaction typically proceeds via a condensation-cyclization sequence to yield highly functionalized pyrimido[1,2-a]pyrimidine derivatives or other related heterocyclic systems. The general reaction involves the reaction of a 1,3-bifunctional three-carbon fragment (the malonate) with an N-C-N fragment (the binucleophile).[4]

General Reaction Scheme

The reaction between this compound and a binucleophile like guanidine is hypothesized to proceed as follows, leading to the formation of a pyrimido[1,2-a]pyrimidine core structure.

Caption: General cyclocondensation of this compound.

Experimental Data for Analogous Reactions

Quantitative data from cyclocondensation reactions involving various substituted malonates and binucleophiles are summarized below. These examples serve as a benchmark for developing reactions with this compound.

| Malonate Derivative | Binucleophile | Product | Conditions | Yield (%) | Reference |

| Diethyl Malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | High Temperature | Not specified | [3] |

| Diethyl Malonate | 3-Amino-5-benzylthio-1,2,4-triazole | 2-Benzylthio-5,7-dihydroxy-1,2,4-triazolo[1,5-a]pyrimidine | Sodium Methoxide | Not specified | [4] |

| Dimethyl Malonate | Guanidine Nitrate | 2-Amino-4,6-dihydroxypyrimidine | Sodium Alkoxide | Not specified | [6] |

| Dimethyl 2-(4-methoxyphenyl)malonate | 3-Methoxyphenol | 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin | Diphenylether, 200-250°C, 3h | Not specified | [3] |

| Dimethyl Malonate | Cinnamaldehyde, Urea | 5-carbomethoxy-6-styryl-3,4-dihydropyrimidine-2-one | Microwave Irradiation (480W) | Good Yield | [7] |

| Diethyl Malonate | Disubstituted Methylene Guanidine Salt | 2-Disubstituted methyleneamino-4,6-dihydroxypyrimidine | Alkali | High Yield | [6] |

Experimental Protocols

The following is an exemplary protocol for the cyclocondensation of a 2-substituted malonate with a binucleophile. This protocol should be adapted and optimized for reactions involving this compound.

Exemplary Protocol: Synthesis of a Fused Heterocycle

This protocol is adapted from established methods for the thermal cyclocondensation of substituted malonates.[3][5]

Objective: To synthesize a fused pyrimidine derivative via cyclocondensation.

Materials:

-

This compound (1.0 mmol, 210.19 mg)

-

Guanidine hydrochloride (1.1 mmol, 105.0 mg)

-

Sodium methoxide (2.5 mmol, 135.1 mg) or other suitable base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., Ethanol, DMF, Diphenylether) (10 mL)

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)

Workflow Diagram:

Caption: Workflow for synthesis, purification, and characterization.

Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and guanidine hydrochloride (1.1 mmol).

-

Solvent and Base Addition: Add 10 mL of anhydrous ethanol to the flask, followed by the portion-wise addition of sodium methoxide (2.5 mmol) at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of cold water.

-

Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-